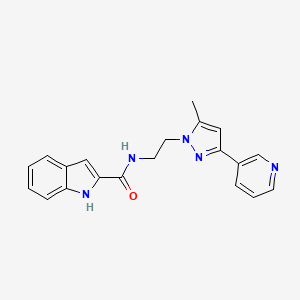
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide, also known as MI-773, is a small molecule inhibitor of the p53-MDM2 interaction. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Several studies have been conducted on the synthesis and biological evaluation of pyrazolopyrimidine and pyrazolopyridine derivatives, highlighting the compound's utility in the development of anticancer and anti-inflammatory agents. For example, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives that showed significant cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016). Similarly, Panda et al. (2011) synthesized pyrazolopyridine derivatives with demonstrated antibacterial activity against various bacterial strains, suggesting their application in developing new antibacterial agents (Panda et al., 2011).
Molecular Hybridization and Anticancer Activity
The concept of molecular hybridization, where the compound serves as a building block for developing novel indole derivatives linked to the pyrazole moiety, has been explored for anticancer applications. Hassan et al. (2021) reported the synthesis of novel indole derivatives showing significant in vitro antitumor activity, demonstrating the compound's utility in anticancer drug development (Hassan et al., 2021).
Chemical Sensing and Biological Interaction
The compound's derivatives have also been investigated for chemical sensing applications and interactions with biological molecules. Naskar et al. (2018) developed a new probe based on a pyridine–pyrazole system for the nanomolar detection of Al3+, highlighting the compound's utility in chemical sensing and potential applications in biological studies (Naskar et al., 2018).
Heterocyclic Synthesis Applications
Moreover, the compound has served as a crucial building block in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis. Higashio and Shoji (2001) discussed the role of nitrogen-containing compounds, including pyrazines and pyridines, in pharmaceuticals and agrochemicals, underscoring the importance of compounds like N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide in these applications (Higashio & Shoji, 2001).
Eigenschaften
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-11-18(16-6-4-8-21-13-16)24-25(14)10-9-22-20(26)19-12-15-5-2-3-7-17(15)23-19/h2-8,11-13,23H,9-10H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRIXGRIXJGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC3=CC=CC=C3N2)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,5-trimethyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2742140.png)
![4,5-Dimethyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2742141.png)
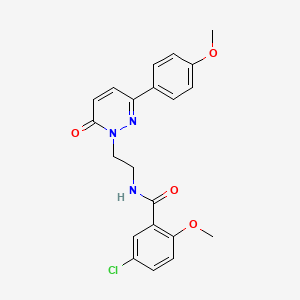
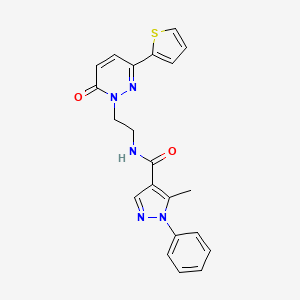
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one](/img/structure/B2742145.png)
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-(naphthalen-2-ylamino)-4-oxobutanoic acid](/img/structure/B2742148.png)
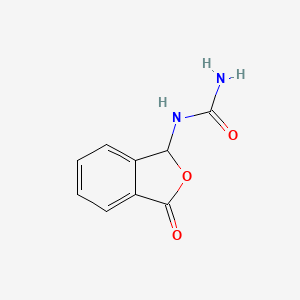

![tert-butyl (3aR,6aS)-2-oxo-3-(pyrrolidin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylate](/img/structure/B2742152.png)
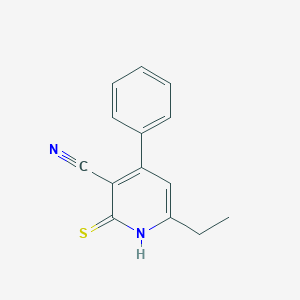
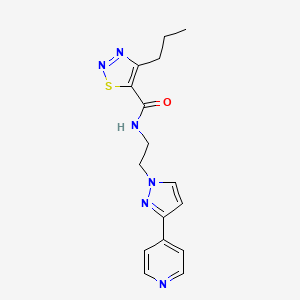
![1-(4-bromophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2742156.png)
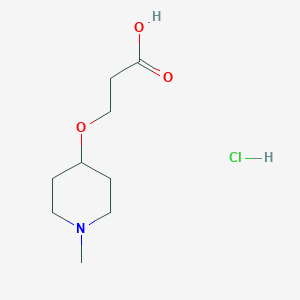
![Dimethyl 5-(3-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2742158.png)